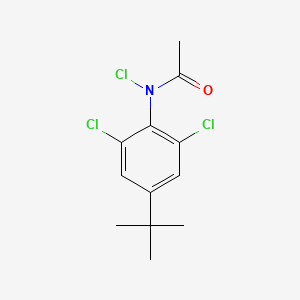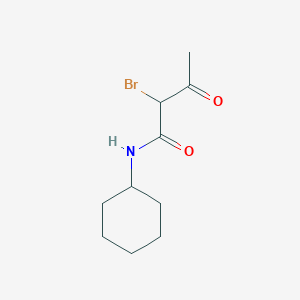
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is an organic compound characterized by its unique structure, which includes a phenylethyl group and a pentene backbone with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired diol . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one.
Reduction: Formation of 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol.
Substitution: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride.
Aplicaciones Científicas De Investigación
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one
- 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride
Uniqueness
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is unique due to its combination of a phenylethyl group and a pentene backbone with two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
| 91826-78-7 | |
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(16,12(3)15)10-9-13-7-5-4-6-8-13/h4-8,12,15-16H,1,9-10H2,2-3H3 |
Clave InChI |
AZMKBYQDNWUEFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CCC1=CC=CC=C1)(C(=C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/no-structure.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)




